molecular formula C26H47N3O10 B1412377 2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate) CAS No. 1426654-38-7

2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate)

Cat. No.: B1412377
CAS No.: 1426654-38-7
M. Wt: 561.7 g/mol
InChI Key: AWLJFTJNUPJKTQ-UHFFFAOYSA-N
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Description

2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate) is a complex organic compound that features multiple functional groups, including tert-butoxycarbonyl (Boc) protected amines and ester linkages. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate) typically involves the following steps:

    Protection of Amino Groups: The starting material, which contains free amino groups, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to protect the amino groups.

    Formation of Ester Linkages: The protected amine is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the ester linkages.

    Coupling Reaction: The intermediate is then coupled with 2-tert-butoxy-2-oxoethylamine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale protection reactions: using Boc2O and a base.

    Continuous flow reactors: for esterification to ensure high yield and purity.

    Automated synthesis platforms: to streamline the coupling reactions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine sites, especially under acidic conditions that remove the Boc groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Acidic Conditions: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amine derivatives after Boc removal.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group Chemistry: The Boc groups are commonly used in peptide synthesis to protect amino groups.

Biology

    Bioconjugation: The compound can be used to link biomolecules through its reactive ester and amine groups.

    Drug Development: Its structural features make it a candidate for developing new pharmaceuticals.

Medicine

    Prodrug Design: The compound can be modified to create prodrugs that release active drugs under specific conditions.

Industry

    Polymer Synthesis: Used in the synthesis of specialized polymers with unique properties.

    Material Science: Its reactivity makes it useful in creating new materials with tailored functionalities.

Mechanism of Action

The compound exerts its effects primarily through its reactive functional groups. The ester linkages can undergo hydrolysis, releasing the active amine and carboxylic acid components. The Boc-protected amines can be deprotected under acidic conditions, revealing free amines that can participate in further chemical reactions. These molecular transformations are crucial in its applications in synthesis and drug development.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)butanoate): Similar structure but with a butanoate ester instead of a propanoate.

    2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)acetate): Similar structure but with an acetate ester.

Uniqueness

The uniqueness of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate) lies in its specific combination of Boc-protected amines and ester linkages, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring controlled release of active components or stepwise synthesis of complex molecules.

Properties

IUPAC Name

4-[[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47N3O10/c1-22(2,3)37-17(30)16-29(14-12-25(10,18(31)32)27-20(35)38-23(4,5)6)15-13-26(11,19(33)34)28-21(36)39-24(7,8)9/h12-16H2,1-11H3,(H,27,35)(H,28,36)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLJFTJNUPJKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCC(C)(C(=O)O)NC(=O)OC(C)(C)C)CCC(C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate)
Reactant of Route 2
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate)
Reactant of Route 3
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate)
Reactant of Route 4
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate)
Reactant of Route 6
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Reactant of Route 6
2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate)

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